

A Technical Guide to the Spectral Analysis of 3-Methoxythiophene-2-carbaldehyde

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Compound of Interest

Compound Name: 3-Methoxythiophene-2-carbaldehyde

Cat. No.: B112520

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral data for **3-methoxythiophene-2-carbaldehyde** (CAS Number: 35134-07-7). Despite a comprehensive search of publicly available scientific databases and supplier technical data sheets, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be located.

This document provides the available physical and predicted spectral information for **3-methoxythiophene-2-carbaldehyde**, alongside generalized experimental protocols for the acquisition of such data. This information can serve as a reference for researchers intending to characterize this compound.

Available Compound Data

While experimental spectra are not publicly available, various suppliers list the following physical and chemical properties for **3-methoxythiophene-2-carbaldehyde**.

Property	Value	Source
Molecular Formula	C ₆ H ₆ O ₂ S	[1] [2] [3] [4]
Molecular Weight	142.18 g/mol	[1] [2]
Appearance	White to pale cream crystals or powder	[1] [3]
Melting Point	76.0-85.0 °C	[1]
Purity	≥96.0% (GC)	[1]
Solubility	Slightly soluble in water	[5]

Predicted Mass Spectrometry Data

Predicted mass spectrometry data provides theoretical mass-to-charge ratios for different adducts of a compound. The following data for **3-methoxythiophene-2-carbaldehyde** is available from computational predictions.[\[6\]](#)

Adduct	Predicted m/z
[M+H] ⁺	143.01613
[M+Na] ⁺	164.99807
[M-H] ⁻	141.00157
[M+NH ₄] ⁺	160.04267
[M+K] ⁺	180.97201

General Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data. Specific parameters would be optimized based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **3-methoxythiophene-2-carbaldehyde** (typically 5-10 mg) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
- ¹H NMR Acquisition:
 - The spectrometer would be tuned to the proton frequency.
 - Standard parameters would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - A sufficient number of scans (e.g., 8-16) would be acquired to achieve an adequate signal-to-noise ratio.
 - Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - The spectrometer would be tuned to the carbon frequency.
 - A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) would be used.
 - A larger number of scans would be required due to the lower natural abundance of ¹³C.
 - Chemical shifts would be referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr pellet): A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample would be placed directly onto the ATR crystal.

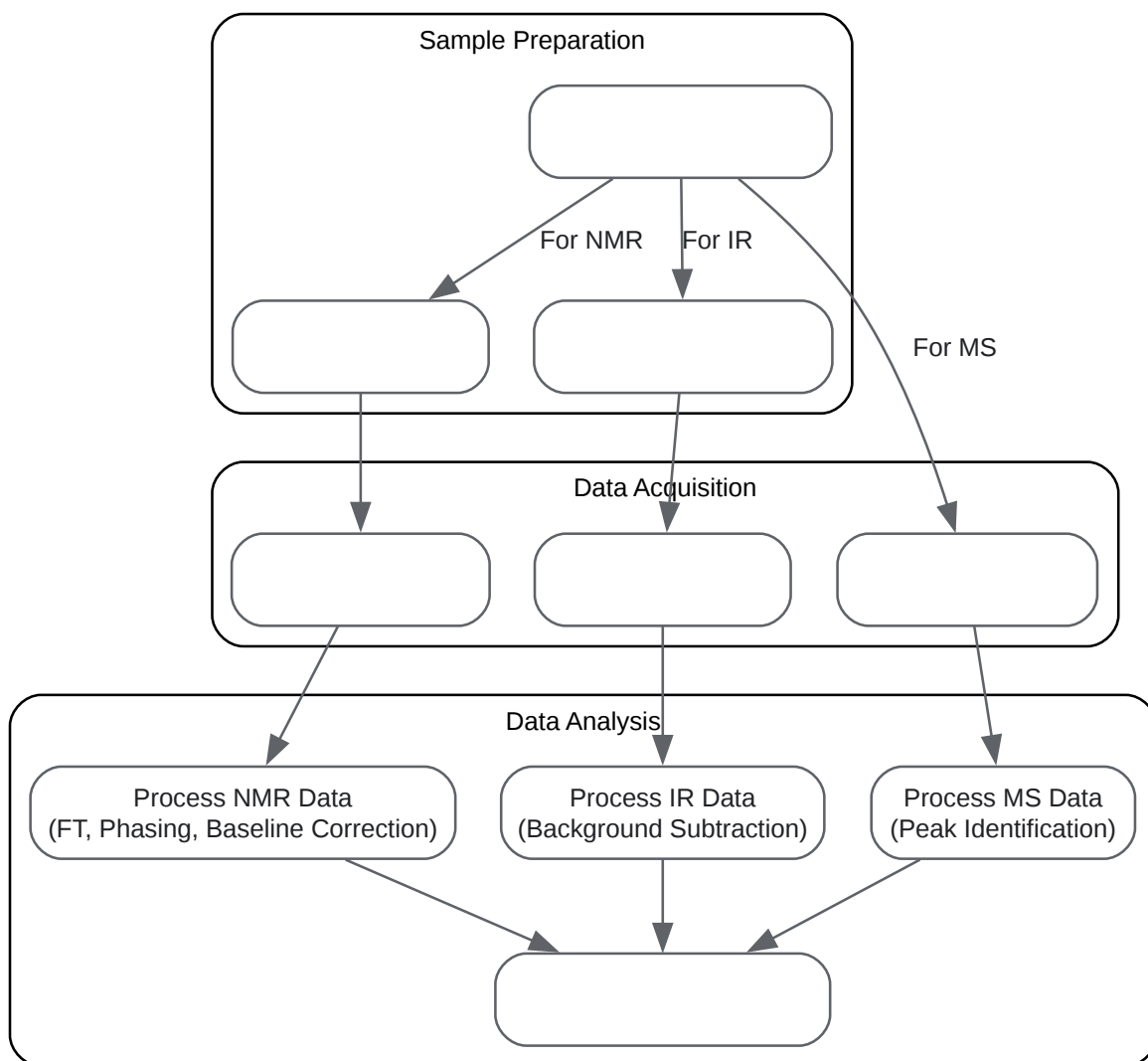
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or clean ATR crystal) would be recorded.
 - The sample spectrum would then be recorded, typically over a range of 4000-400 cm^{-1} .
 - The final spectrum would be presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample would be introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: A suitable ionization technique would be employed. ESI is a common soft ionization method for polar organic molecules.
- Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector would record the abundance of ions at each m/z value, generating a mass spectrum.

Workflow for Spectral Analysis

The general workflow for obtaining and analyzing spectral data for a compound like **3-methoxythiophene-2-carbaldehyde** is illustrated below.



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A generalized workflow for the spectral analysis of a chemical compound.

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